molecular formula C9H7NOS B3220593 1-Benzothiophene-5-carboxamide CAS No. 1199-25-3

1-Benzothiophene-5-carboxamide

Cat. No. B3220593
CAS RN: 1199-25-3
M. Wt: 177.22 g/mol
InChI Key: SWLXXUVUBCIWHL-UHFFFAOYSA-N
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Description

1-Benzothiophene-5-carboxamide is an aromatic organic compound with the molecular formula C₈H₆S . It possesses an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits, such as lignite tar. Although it lacks household use, it finds relevance in research as a starting material for synthesizing larger, usually bioactive structures. Notably, it appears within the chemical structures of pharmaceutical drugs like raloxifene, zileuton, sertaconazole, and BTCP. Additionally, it plays a role in the manufacturing of dyes, such as thioindigo .


Synthesis Analysis

Most syntheses of benzothiophenes involve creating substituted benzothiophenes as precursors for further reactions. For instance, one common method is the reaction of an alkyne-substituted 2-bromobenzene with sodium sulfide or potassium sulfide, resulting in benzothiophene with an alkyl substitution at position 2. Thiourea can also serve as a reagent in place of sulfides. Furthermore, a more complex 2,3-disubstituted benzothiophene can be synthesized using a gold catalyst .


Molecular Structure Analysis

The molecular structure of This compound consists of a benzothiophene ring (a five-membered ring containing sulfur as the heteroatom) with a carboxamide group attached. The chemical formula is C₈H₆S .


Chemical Reactions Analysis

The synthesis of benzothiophenes often involves aryne reactions with alkynyl sulfides. This one-step process allows the formation of diverse multisubstituted benzothiophenes. The functional group tolerance and versatile C2 functionalizations make this approach promising for constructing benzothiophene scaffolds .


Physical And Chemical Properties Analysis

  • Flash Point : 110°C (230°F; 383 K)

Scientific Research Applications

Synthesis and Analysis of Derivatives

1-Benzothiophene-5-carboxamide derivatives, particularly azomethine derivatives, have been synthesized for pharmacological studies. Chiriapkin et al. (2021) reported on the synthesis and high-performance liquid chromatography (HPLC) analysis of these derivatives, indicating their potential in medical chemistry and pharmaceutical science, with the possibility of cytostatic, antitubercular, and anti-inflammatory activity Chiriapkin, A., Kodonidi, I., & Larsky, M. (2021). Targeted Synthesis and Analysis of Biologically Active Azomethine Derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Drug development & registration.

Safety and Hazards

  • Flash Point : 110°C (230°F; 383 K)

properties

IUPAC Name

1-benzothiophene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLXXUVUBCIWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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